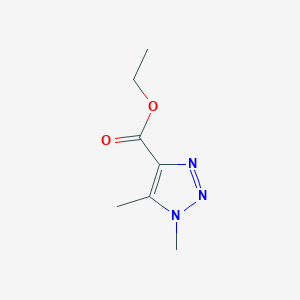
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid, also known as 2S-Aminohexanoic acid (2S-AHA), is a naturally occurring amino acid found in the human body and in certain foods. It has been studied for its potential applications in medical research and drug development.
Wissenschaftliche Forschungsanwendungen
2S-AHA has been studied for its potential applications in medical research and drug development. It has been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been studied for its potential anti-inflammatory and anti-oxidant properties. Additionally, 2S-AHA has been investigated for its potential role in the regulation of glucose metabolism and its ability to reduce cholesterol levels.
Wirkmechanismus
2S-AHA has been found to act as a competitive inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of tetrahydrofolate, which is an important cofactor in the metabolism of amino acids, nucleic acids, and other biological molecules. By inhibiting DHFR, 2S-AHA has been found to interfere with the synthesis of tetrahydrofolate and thus, the metabolism of these molecules.
Biochemical and Physiological Effects
2S-AHA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of nitric oxide, which is a molecule involved in inflammation and oxidative stress. Additionally, 2S-AHA has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α and interleukin-1β. It has also been found to reduce the production of reactive oxygen species, which are molecules that can cause oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
2S-AHA has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it has been found to have a number of biochemical and physiological effects, which makes it useful for studying the mechanisms of various diseases. However, it is important to note that 2S-AHA is a relatively small molecule, which can make it difficult to study its mechanism of action in detail.
Zukünftige Richtungen
There are a number of potential future directions for 2S-AHA research. One potential direction is to investigate its potential role in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore its potential anti-inflammatory and anti-oxidant properties. Additionally, further research could be conducted to explore its potential role in the regulation of glucose metabolism and its ability to reduce cholesterol levels. Finally, further research could be conducted to explore its potential role in the prevention and treatment of cancer.
Synthesemethoden
2S-AHA can be synthesized from 2-aminohexanoic acid, which is commercially available. The synthesis of 2S-AHA involves the reaction of 2-aminohexanoic acid with 2-chloroacetic acid in the presence of anhydrous sodium sulfate and an aqueous solution of sodium hydroxide. This reaction is followed by the addition of aqueous sodium hydroxide and the formation of a precipitate. The precipitate is then filtered off and the 2S-AHA is collected by crystallization.
Eigenschaften
IUPAC Name |
(2S)-6-amino-2-[(2-carboxyacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O5/c10-4-2-1-3-6(9(15)16)11-7(12)5-8(13)14/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCAPAMERRNXMJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-6-amino-2-(2-carboxyacetamido)hexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)

![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)


![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)



amine](/img/structure/B6603848.png)


![Ethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B6603861.png)
